

The Pharmacokinetics and Pharmacodynamics of Ceftolozane Sulfate: A Technical Guide

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Compound of Interest

Compound Name: Ceftolozane Sulfate

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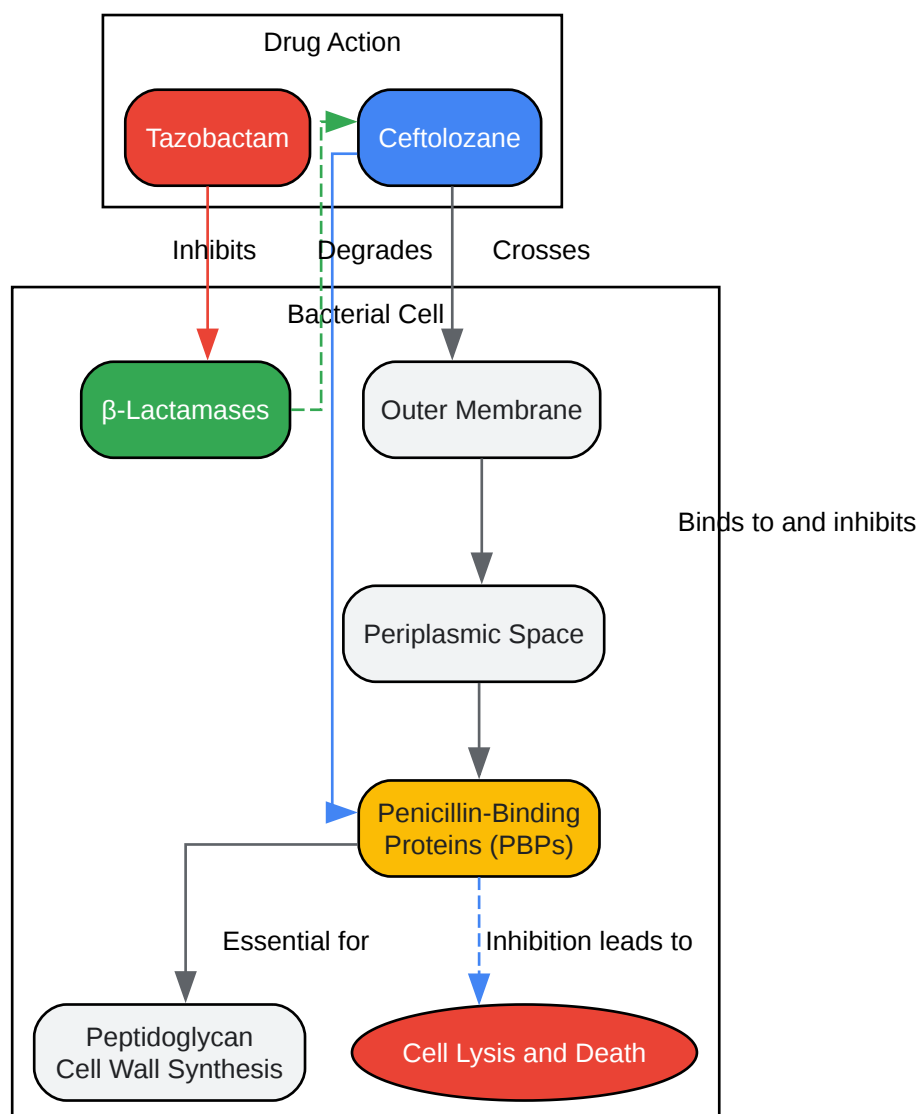
For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftolozane sulfate, a novel fifth-generation cephalosporin, represents a significant advancement in the treatment of infections caused by multidrug-resistant (MDR) Gram-negative bacteria, particularly *Pseudomonas aeruginosa*.^{[1][2][3]} When combined with the β -lactamase inhibitor tazobactam, its spectrum of activity is broadened to include many extended-spectrum β -lactamase (ESBL)-producing Enterobacteriaceae.^{[4][5]} This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of ceftolozane, offering a detailed resource for researchers, scientists, and professionals involved in drug development.

Mechanism of Action

Ceftolozane exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.^[6]^[7] It has a high affinity for essential penicillin-binding proteins (PBPs), particularly PBP1b, 1c, 2, and 3 in *P. aeruginosa* and *Escherichia coli*.^{[4][6][8]} This binding prevents the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death. The addition of tazobactam, a β -lactamase inhibitor, protects ceftolozane from degradation by many Class A and some Class C β -lactamases, thereby expanding its utility against otherwise resistant organisms.^{[4][9]}



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Mechanism of action of Ceftolozane/Tazobactam.

Pharmacokinetics

The pharmacokinetic profile of ceftolozane is characterized by linear, dose-proportional kinetics.[4][10] It is administered intravenously and exhibits a predictable and consistent behavior in healthy volunteers and patient populations.

Absorption and Distribution

Following intravenous administration, ceftolozane is rapidly distributed. The steady-state volume of distribution is approximately 13.5 liters.[6][11] Ceftolozane exhibits low plasma protein binding, ranging from 16% to 21%.[6][12] This low level of protein binding ensures a high fraction of unbound, active drug is available to exert its antibacterial effect. The drug penetrates well into lung tissue, making it suitable for treating pneumonia.[6]

Metabolism and Excretion

Ceftolozane is minimally metabolized, with the majority of the dose excreted unchanged in the urine.[6][13] Over 95% of an administered dose of ceftolozane is recovered in the urine as the parent drug.[5][14] Tazobactam is also primarily renally excreted, with about 80% as the unchanged drug and the remainder as an inactive M1 metabolite.[11][13] The primary route of elimination for both ceftolozane and tazobactam is glomerular filtration.

Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for ceftolozane in various populations.

Table 1: Single-Dose Pharmacokinetic Parameters of Ceftolozane in Healthy Adults

Dose	Cmax (mcg/mL)	AUC (mcg·h/mL)	t1/2 (h)	CL (L/h)	Vss (L)
Ceftolozane alone					
1000 mg	69.1	172	2.48 - 2.64	4.35 - 6.01	11.0 - 14.1
Ceftolozane/Tazobactam					
1g/0.5g	69.1[6]	172[6]	2.77 (Day 1) [6]	3.41 - 6.69[6]	13.5[6]
2g/1g	117[4]	-	2.67[4]	-	-

Table 2: Multiple-Dose Pharmacokinetic Parameters of Ceftolozane/Tazobactam in Healthy Adults (every 8 hours)

Dose	Cmax (mcg/mL)	AUC (mcg·h/mL)	t1/2 (h)	CL (L/h)	Vss (L)
1g/0.5g (Day 10)	-	-	3.12[6]	-	-
1.5g (ceftolozane component)	-	-	~3[5]	-	13.2[5]

Pharmacodynamics

The pharmacodynamic parameter that best correlates with the efficacy of ceftolozane is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC).[15][16]

In Vitro Activity

Ceftolozane/tazobactam demonstrates potent in vitro activity against a broad range of Gram-negative pathogens.

Table 3: In Vitro Activity of Ceftolozane/Tazobactam Against Key Pathogens

Organism	MIC50 (µg/mL)	MIC90 (µg/mL)
Pseudomonas aeruginosa	0.5[9]	2[9]
P. aeruginosa (MDR strains)	2[9]	8[9]
P. aeruginosa (XDR strains)	4[9]	16[9]
Escherichia coli	0.25[9]	0.5[9]
Enterobacteriaceae (overall)	0.25[9]	1[9]

Pharmacodynamic Targets

Studies in neutropenic murine thigh infection models and in vitro infection models have established the %fT>MIC targets for ceftolozane. A target of 24.0-26.3% fT>MIC is associated

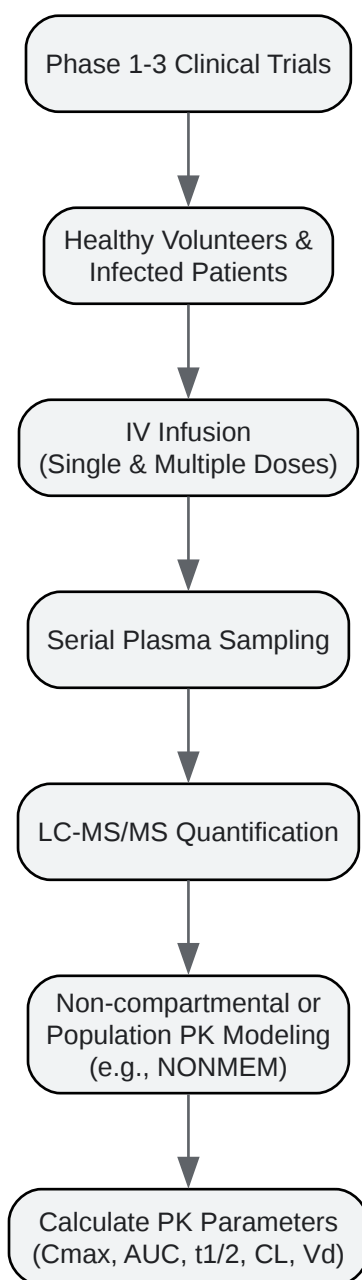
with a bacteriostatic effect, while a 1-log kill is achieved at approximately 31.5-31.6% fT>MIC for *P. aeruginosa* and Enterobacteriaceae.[15] For nosocomial pneumonia, a target of 32.2% fT>MIC is associated with a 1-log kill.[17]

Experimental Protocols

Population Pharmacokinetic Analysis

A population pharmacokinetic model for ceftolozane/tazobactam was developed using data from multiple clinical trials involving healthy volunteers and patients with complicated urinary tract infections (cUTI) and complicated intra-abdominal infections (cIAI).[13]

- Study Population: Data was pooled from 376 adults, including healthy subjects, individuals with varying degrees of renal impairment, and patients with cUTI or cIAI.[13]
- Dosing: Subjects received intravenous infusions of ceftolozane/tazobactam at doses ranging from 500 mg to 3000 mg over 1 hour.[13]
- Sampling: Serial plasma samples were collected at predefined time points to determine ceftolozane and tazobactam concentrations.
- Analytical Method: Drug concentrations in plasma and urine were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10]
- Modeling: A linear two-compartment model with first-order elimination was used to describe the pharmacokinetics of both drugs.[13] Covariates such as renal function (creatinine clearance), body weight, and presence of infection were evaluated for their influence on pharmacokinetic parameters.[13]



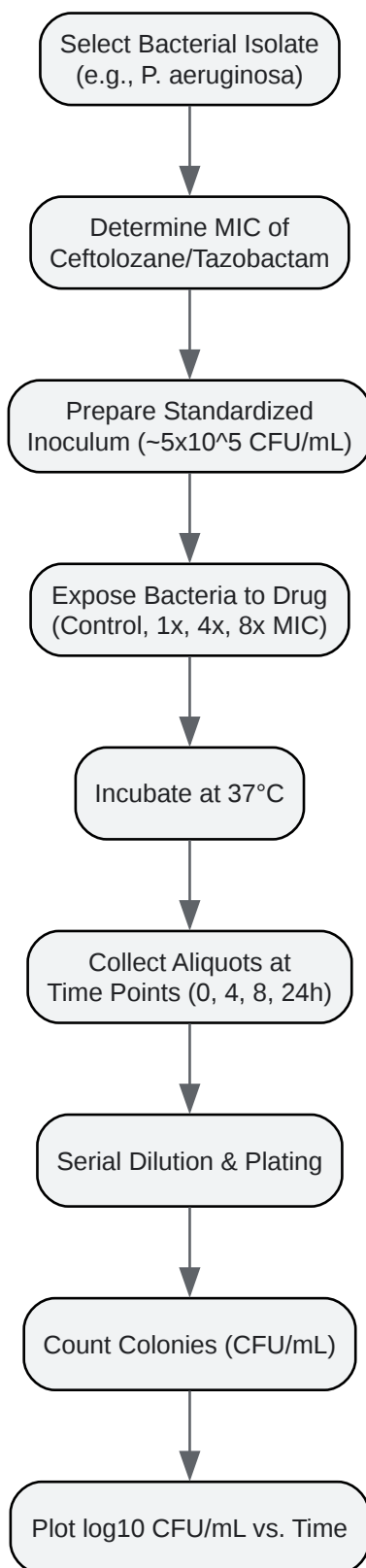
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Workflow for Pharmacokinetic Analysis.

In Vitro Time-Kill Studies

Time-kill assays are conducted to evaluate the bactericidal activity of an antimicrobial agent over time.

- **Bacterial Strains:** Clinically relevant isolates, such as *P. aeruginosa* from cystic fibrosis patients, are used.[\[18\]](#)
- **Inoculum Preparation:** A standardized bacterial suspension (e.g., $\sim 5 \times 10^5$ to 5×10^6 CFU/mL) is prepared in a suitable broth medium.
- **Drug Concentrations:** The isolates are exposed to various concentrations of ceftolozane/tazobactam, often corresponding to multiples of the MIC.
- **Sampling and Plating:** Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated on agar to determine the number of viable colonies (CFU/mL).
- **Data Analysis:** The change in log₁₀ CFU/mL over time is plotted to generate time-kill curves. Bactericidal activity is typically defined as a ≥ 3 -log₁₀ reduction in CFU/mL from the initial inoculum.[\[18\]](#)



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